Tafluprost ITS-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

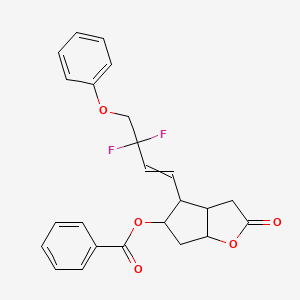

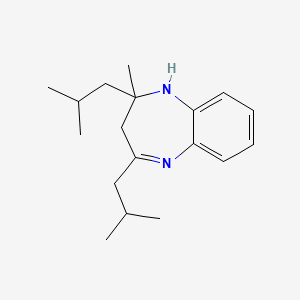

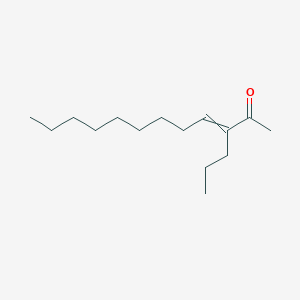

Tafluprost ITS-1 is a fluorinated analog of prostaglandin F2-alpha, primarily used in the treatment of open-angle glaucoma and ocular hypertension. It is a prostaglandin analog that works by reducing intraocular pressure, thereby preventing the progression of glaucoma and managing ocular hypertension .

Preparation Methods

The preparation of Tafluprost involves several key steps:

DIBAL-H Reduction: The initial compound undergoes reduction using Diisobutylaluminum Hydride (DIBAL-H).

Wittig Reaction: This reaction is used to form the desired carbon-carbon double bonds.

Esterification: The final step involves esterification to produce Tafluprost as a colorless to light yellow viscous oily liquid with high purity.

Chemical Reactions Analysis

Tafluprost undergoes several types of chemical reactions:

Oxidation: Tafluprost can be oxidized to form various metabolites.

Reduction: The compound can be reduced to its active form, Tafluprost acid.

Substitution: Tafluprost can undergo substitution reactions, particularly involving its fluorine atoms.

Ester Hydrolysis: Tafluprost is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite.

Common reagents used in these reactions include DIBAL-H for reduction, Wittig reagents for carbon-carbon bond formation, and various esterification agents. Major products formed from these reactions include Tafluprost acid and its metabolites .

Scientific Research Applications

Tafluprost has several scientific research applications:

Mechanism of Action

Tafluprost exerts its effects by acting as a selective agonist at the prostaglandin F receptor. This increases the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure. The main molecular target is the prostaglandin F receptor, and the primary pathway involved is the uveoscleral outflow pathway .

Comparison with Similar Compounds

Tafluprost is compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost. While all these compounds work by reducing intraocular pressure, Tafluprost is unique due to its fluorinated structure, which provides a higher affinity for the prostaglandin F receptor and potentially fewer side effects .

Similar Compounds

Latanoprost: Another prostaglandin analog used for glaucoma treatment.

Travoprost: Similar to Tafluprost, used to reduce intraocular pressure.

Bimatoprost: A prostaglandin analog with a slightly different structure but similar function.

Properties

IUPAC Name |

[4-(3,3-difluoro-4-phenoxybut-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2O5/c25-24(26,15-29-17-9-5-2-6-10-17)12-11-18-19-13-22(27)30-21(19)14-20(18)31-23(28)16-7-3-1-4-8-16/h1-12,18-21H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAZCXXMVLTEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC=C4)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-2-[2-[3-[2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate](/img/structure/B15157811.png)

![5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)

![3-[N-(2,6-dichloro-4-nitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15157824.png)

![4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B15157837.png)

![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)